
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid, also known as DFPMA, is a novel compound with potential therapeutic applications in the field of neuroscience. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have a high affinity for GABA receptors in the brain.
作用機序
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid acts as a GABA receptor modulator by binding to the GABA receptor and enhancing its activity. It has been shown to increase the release of GABA in the brain, which leads to an overall increase in GABAergic neurotransmission. This results in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid has been shown to have anxiolytic and anticonvulsant effects in animal models. It has been found to increase the latency to seizure onset and decrease the duration of seizures. It has also been shown to reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of using 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid in lab experiments is its high affinity for GABA receptors, which makes it a potent GABA receptor modulator. However, one limitation is that it is a relatively new compound and its long-term effects are not yet fully understood.
将来の方向性
There are several future directions for research on 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid. One area of research could be the development of more potent and selective GABA receptor modulators based on the structure of 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid. Another area of research could be the investigation of the long-term effects of 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid on the brain and its potential for the treatment of neurological disorders. Additionally, the effects of 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid on other neurotransmitter systems could be studied to gain a better understanding of its mechanism of action.
合成法
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-Boc-3-pyrrolidinol to form the N-Boc-3-pyrrolidinyl-3-methoxyphenylacetyl chloride. The Boc group is then removed using trifluoroacetic acid to yield the N-3-pyrrolidinyl-3-methoxyphenylacetyl chloride. This is then reacted with 2,2-difluoroacetic acid to form the final product, 2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid.
科学的研究の応用
2,2-Difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid has been shown to have potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for GABA receptors in the brain and has been shown to modulate GABAergic neurotransmission. This makes it a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and epilepsy.
特性
IUPAC Name |
2,2-difluoro-2-(3-methoxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO5/c1-22-14(15(16,17)12(19)20)7-8-18(10-14)13(21)23-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWHGHOICGHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

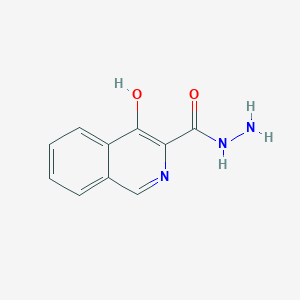


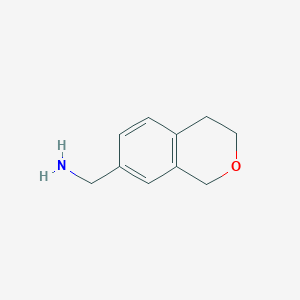
![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)
![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

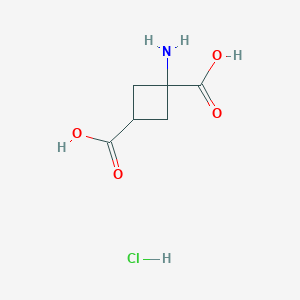
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

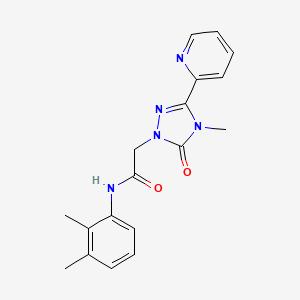
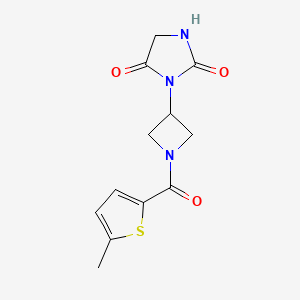
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)
